3-nitro-N'-phenylbenzenesulfonohydrazide
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Overview
Description
3-nitro-N’-phenylbenzenesulfonohydrazide is an organic compound with the molecular formula C12H11N3O4S. It is characterized by the presence of a nitro group, a phenyl group, and a sulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 3-nitro-N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-phenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: NaBH4/SbF3 in wet acetonitrile (CH3CN) at room temperature.
Substitution: Various nucleophiles under basic conditions.
Major Products
Scientific Research Applications
3-nitro-N’-phenylbenzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitro-N’-phenylbenzenesulfonohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles, such as cysteine and histidine residues in proteins. This interaction can lead to post-translational modifications, affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-nitrobenzenesulfonohydrazide
- N’-phenylbenzenesulfonohydrazide
- 3-nitro-N’-methylbenzenesulfonohydrazide
Uniqueness
3-nitro-N’-phenylbenzenesulfonohydrazide is unique due to the presence of both a nitro group and a phenyl group attached to the sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-nitro-N'-phenylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-7-4-8-12(9-11)20(18,19)14-13-10-5-2-1-3-6-10/h1-9,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZPGCBXXDDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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